7-[(4-Fluorophenyl)(pyrimidin-2-ylamino)methyl]quinolin-8-ol
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Overview
Description
8-Quinolinol, 7-[(4-fluorophenyl)(2-pyrimidinylamino)methyl]- is a complex organic compound with the molecular formula C20H15FN4O. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinol, 7-[(4-fluorophenyl)(2-pyrimidinylamino)methyl]- typically involves the reaction of 8-hydroxyquinoline with 4-fluorobenzaldehyde and 2-aminopyrimidine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods offer advantages in terms of yield, reaction time, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-Quinolinol, 7-[(4-fluorophenyl)(2-pyrimidinylamino)methyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different biological activities and applications .
Scientific Research Applications
8-Quinolinol, 7-[(4-fluorophenyl)(2-pyrimidinylamino)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: This compound is being explored for its potential use in drug development, particularly for its ability to inhibit certain enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Quinolinol, 7-[(4-fluorophenyl)(2-pyrimidinylamino)methyl]- involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit the activity of bacterial DNA gyrase, leading to the disruption of DNA replication and cell death. Additionally, it can bind to certain receptors in cancer cells, inhibiting their growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 7-[(4-Fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol
- 7-{(2-Fluorophenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol
Uniqueness
Compared to similar compounds, 8-Quinolinol, 7-[(4-fluorophenyl)(2-pyrimidinylamino)methyl]- exhibits unique properties due to the presence of the pyrimidinylamino group, which enhances its biological activity and specificity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
308294-73-7 |
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Molecular Formula |
C20H15FN4O |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)-(pyrimidin-2-ylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C20H15FN4O/c21-15-7-4-14(5-8-15)17(25-20-23-11-2-12-24-20)16-9-6-13-3-1-10-22-18(13)19(16)26/h1-12,17,26H,(H,23,24,25) |
InChI Key |
LYEBONJOTDUHOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C(C3=CC=C(C=C3)F)NC4=NC=CC=N4)O)N=C1 |
Origin of Product |
United States |
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